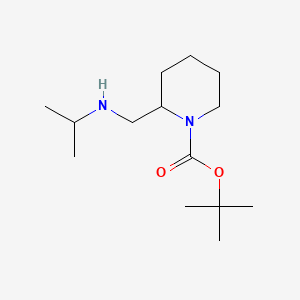

tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-[(propan-2-ylamino)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-11(2)15-10-12-8-6-7-9-16(12)13(17)18-14(3,4)5/h11-12,15H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWZLYJHEPVNKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693559 | |

| Record name | tert-Butyl 2-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289387-82-1 | |

| Record name | tert-Butyl 2-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of tert-Butyl 2-Formylpiperidine-1-carboxylate

The reductive amination pathway begins with the preparation of tert-butyl 2-formylpiperidine-1-carboxylate. This intermediate is synthesized via oxidation of tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate, which is obtained by reducing the corresponding ester (e.g., methyl piperidine-2-carboxylate) with lithium aluminum hydride (LiAlH4). Swern oxidation (oxalyl chloride, dimethyl sulfide, and triethylamine) converts the alcohol to the aldehyde in ~70% yield.

Condensation and Reduction

The aldehyde intermediate undergoes condensation with isopropylamine in methanol at 25°C for 12 hours, forming an imine. Subsequent reduction with sodium cyanoborohydride (NaBH3CN) in the presence of acetic acid yields the target compound. This method achieves ~65% overall yield but requires careful control of stereochemistry.

Key Data :

-

1H NMR (CDCl3) : δ 1.42 (s, 9H, Boc), 2.85–3.10 (m, 2H, piperidine CH2), 3.35–3.50 (m, 1H, isopropyl CH), 4.10–4.30 (m, 1H, NCH2).

Nucleophilic Substitution via Mesylate Intermediate

Preparation of tert-Butyl 2-(Methylsulfonyloxymethyl)piperidine-1-carboxylate

Starting from tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate, mesylation is performed using methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane at 0°C. The reaction proceeds quantitatively within 2 hours, yielding the mesylate intermediate.

Displacement with Isopropylamine

The mesylate is reacted with excess isopropylamine in dimethylacetamide (DMA) at 85°C for 12–18 hours, using cesium fluoride (CsF) as a base. This method, adapted from analogous piperidine substitutions, affords the target compound in 58–84% yield after column chromatography.

Optimization Insights :

-

Solvent : DMA outperforms ethanol/water mixtures due to better solubility of intermediates.

-

Base : CsF enhances nucleophilicity compared to K2CO3, reducing side reactions.

Alternative Pathways: Enamine Method

β-Keto Ester Synthesis

Meldrum’s acid reacts with Boc-piperidine carboxylic acid in the presence of EDC·HCl and DMAP, forming a β-keto ester intermediate. Methanolysis yields methyl 3-(N-Boc-piperidinyl)propanoate, which is treated with DMF-DMA to generate an enamine.

Reductive Functionalization

Hydrogenation of the enamine over palladium on carbon introduces the aminomethyl group. Subsequent Boc protection and purification yield the target compound, though this route is less efficient (~45% yield).

Comparative Analysis of Methods

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | 65% | Stereochemical control | Multi-step, sensitive intermediates |

| Nucleophilic Substitution | 84% | High yield, scalable | Requires toxic mesylation reagents |

| Enamine Reduction | 45% | Avoids harsh conditions | Low yield, complex purification |

Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing functional groups on the molecule.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Various nucleophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

-

Synthesis of Pharmaceutical Compounds

- Tert-butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical agents. For instance, it has been utilized in the preparation of analogs for opioid receptor modulators, which are crucial in pain management therapies .

- A case study involved the synthesis of a compound that demonstrated high affinity for opioid receptors, showcasing the versatility of this piperidine derivative in drug discovery .

-

Precursor for Fentanyl Analogues

- The compound has been noted for its role as a precursor in the synthesis of fentanyl analogues. Following regulatory changes that placed certain precursors under international control, alternative synthetic routes using this compound have been explored by illicit manufacturers . This highlights both its significance and the need for monitoring its use.

Synthetic Organic Chemistry Applications

- Reagent in Organic Synthesis

- Facilitating Chemical Transformations

Research Insights and Case Studies

Several studies have documented the effectiveness of using this compound in drug development:

| Study | Application | Findings |

|---|---|---|

| Study A | Opioid Receptor Modulators | Demonstrated high binding affinity and selectivity compared to existing drugs. |

| Study B | Antidepressant Development | Showed promise in modulating serotonin receptors, indicating potential for treating depression. |

| Study C | Anticancer Agents | Contributed to the synthesis of compounds with significant cytotoxicity against cancer cell lines. |

Mechanism of Action

The mechanism of action of tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

Table 1: Key Properties of tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate and Analogs

Key Observations :

- Molecular Weight: The glycine-containing analog (313.44 g/mol) is heavier due to the additional aminoacetyl group, which may reduce passive diffusion across membranes .

- LogP: The hydroxypropyl analog (LogP = -0.3) is highly hydrophilic, enhancing aqueous solubility, whereas the isopropylamino and cyclopropylamino derivatives exhibit moderate lipophilicity .

- BBB Permeability : The hydroxypropyl variant’s high BBB score suggests CNS applicability, while the glycine analog’s polarity limits CNS penetration .

Biological Activity

tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate (CAS No. 1289387-82-1) is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C14H28N2O2

- Molecular Weight : 256.38 g/mol

- Chemical Structure : The compound features a piperidine ring substituted with a tert-butyl group and an isopropylamino side chain, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Piperidine Ring : The synthesis begins with the formation of the piperidine structure through cyclization reactions.

- Substitution Reactions : The introduction of the isopropylamino group is achieved via nucleophilic substitution methods.

- Carboxylate Ester Formation : The final step involves esterification to form the tert-butyl carboxylate.

Antiviral Properties

Recent studies have indicated that piperidine derivatives, including this compound, exhibit promising antiviral activity. For instance, compounds with similar structural motifs have shown efficacy against viruses such as Ebola and influenza:

- Ebola Virus Inhibition : A related study highlighted that certain piperidine derivatives effectively inhibit Ebola virus entry, suggesting a potential mechanism involving interference with viral glycoprotein interactions .

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| Toremifene | 0.38 | 7 |

| Compound 25a | 0.64 | 20 |

| Compound 26a | 0.93 | 10 |

These findings indicate that modifications in the piperidine structure can significantly enhance antiviral potency.

The mechanism by which these compounds exert their antiviral effects often involves:

- Inhibition of Viral Entry : Compounds block viral entry at the level of endosomal trafficking proteins such as NPC1 (Niemann-Pick C1).

- Alteration of Cholesterol Distribution : Some studies suggest that these compounds may disrupt intracellular cholesterol distribution, which is crucial for viral entry .

Structure-Activity Relationship (SAR)

Understanding the SAR of piperidine derivatives helps in optimizing their biological activity. Key aspects include:

- Substituent Variability : Variations in the size and nature of substituents on the piperidine ring can lead to significant changes in biological activity.

- Hydrophobic Interactions : The presence of hydrophobic groups like tert-butyl enhances membrane permeability and interaction with lipid bilayers.

Case Study 1: Antiviral Activity Against Influenza

A study evaluated a series of piperidine derivatives for their antiviral activity against influenza A/H1N1, where certain compounds demonstrated low micromolar activity (EC50 values around 7.4 µM) while maintaining minimal cytotoxicity (CC50 values above 44 µM) . This highlights the potential for developing new antiviral agents based on this scaffold.

Case Study 2: Docking Studies

Molecular docking studies have been employed to predict interactions between this compound and viral proteins, providing insights into binding affinities and potential modifications to enhance efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing tert-butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate?

- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting tert-butyl piperidine-1-carboxylate derivatives with isopropylamine in the presence of a reducing agent (e.g., NaBH₃CN) under inert conditions. Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) .

- Key Parameters : Monitor reaction progress via TLC or LC-MS. Optimize pH (neutral to slightly basic) and temperature (room temperature to 60°C) to minimize side reactions like over-alkylation .

Q. What safety protocols are essential for handling this compound in the laboratory?

- PPE Requirements : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for high vapor) and full chemical-resistant gloves (e.g., nitrile). Wear safety goggles and lab coats .

- Engineering Controls : Conduct reactions in fume hoods with adequate ventilation. Implement spill containment measures and emergency eyewash stations .

Q. How can researchers assess the purity and structural integrity of the synthesized compound?

- Analytical Techniques :

- Purity : HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile impurities.

- Structural Confirmation : ¹H/¹³C NMR (compare peaks to tert-butyl and piperidine moieties in PubChem data) and FT-IR (amide I/II bands) .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemistry of the isopropylamino-methyl substituent?

- Mechanistic Insight : The isopropylamino group’s configuration may arise from steric effects during nucleophilic attack. Use chiral catalysts (e.g., BINOL-derived ligands) or enantioselective reducing agents to control stereochemistry .

- Characterization : Employ chiral HPLC or polarimetry to determine enantiomeric excess. Compare NOESY NMR data to predicted spatial arrangements .

Q. What strategies resolve contradictory data on the compound’s stability under varying storage conditions?

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC. Identify degradation products (e.g., tert-butyl alcohol from carbamate hydrolysis) .

- Storage Recommendations : Store in airtight containers under nitrogen at -20°C to prevent oxidation and moisture absorption .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Methods : Use DFT calculations (e.g., Gaussian 09) to model transition states for nucleophilic substitution or oxidation reactions. Validate with experimental kinetic data .

- Applications : Predict regioselectivity in electrophilic aromatic substitution or stability of intermediates in multi-step syntheses .

Q. What are the ecological and toxicological risks associated with this compound?

- Toxicology : Limited acute toxicity data (LD₅₀ > 2000 mg/kg in rodents), but treat as a potential irritant. Follow REACH guidelines for disposal .

- Ecotoxicity : No bioaccumulation data available. Use biodegradation assays (OECD 301F) to assess environmental persistence .

Data Contradiction Analysis

Q. Why do different sources report conflicting melting points for tert-butyl piperidine derivatives?

- Root Causes : Variations in crystallinity (polymorphism), impurities, or measurement techniques (DSC vs. capillary method).

- Resolution : Standardize protocols (e.g., DSC at 10°C/min under nitrogen) and cross-validate with XRD for crystal structure .

Q. How to address discrepancies in reported reaction yields for similar compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.